molecular formula C20H19NO4 B2370036 1-Fmoc-3-azetidine acetic acid CAS No. 959236-89-6

1-Fmoc-3-azetidine acetic acid

Cat. No. B2370036
M. Wt: 337.375
InChI Key: RKRHXPLYZMPRAA-UHFFFAOYSA-N
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Description

1-Fmoc-3-azetidine acetic acid is a white to slightly yellow solid that is soluble in organic solvents such as dimethyl sulfoxide, methanol, and chloroform . It is stable in air but should be kept away from prolonged exposure to sunlight .


Molecular Structure Analysis

The molecular structure of 1-Fmoc-3-azetidine acetic acid consists of a three-membered azetidine ring attached to an acetic acid moiety and protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group .


Physical And Chemical Properties Analysis

1-Fmoc-3-azetidine acetic acid has a molecular weight of 337.38 g/mol . It is a white to slightly yellow solid that is soluble in organic solvents such as dimethyl sulfoxide, methanol, and chloroform . More specific physical and chemical properties (such as melting point, boiling point, etc.) were not found in the available sources.

Scientific Research Applications

General Use of 1-Fmoc-3-azetidine acetic acid

  • Scientific Field : Chemical Synthesis
  • Application Summary : 1-Fmoc-3-azetidine acetic acid is a chemical compound used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : 1-Fmoc-3-azetidine acetic acid is used in the synthesis of new azetidine and oxetane amino acid derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2- (Azetidin- or Oxetan-3-Ylidene)Acetates .
  • Methods of Application : The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
  • Results or Outcomes : The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Peptide Synthesis

  • Scientific Field : Biochemistry
  • Application Summary : 1-Fmoc-azetidine-3-carboxylic acid is used in peptide synthesis .

Biochemical Research

  • Scientific Field : Biochemistry
  • Application Summary : 1-Fmoc-azetidine-3-carboxylic acid is a Fmoc protected molecule with potential use for biochemical research .

properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-19(23)9-13-10-21(11-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRHXPLYZMPRAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fmoc-3-azetidine acetic acid

CAS RN

959236-89-6
Record name 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)acetic acid
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